molecular formula C12H12F3N3O B1418446 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 164668-12-6

4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B1418446
M. Wt: 271.24 g/mol
InChI Key: OEIOOZFPQRWYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, its reactivity, and the products it forms.



Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, spectral properties, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its derivatives are primarily involved in synthesis processes. For instance, Bawa, Ahmad, and Kumar (2009) described its use in a reductive amination process, emphasizing its role as an intermediate in the synthesis of biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
  • Kryl'skiĭ, Shikhaliev, and Chuvashlev (2010) detailed its application in the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines through a three-component condensation process (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).

Structural Analysis and Crystallography

  • The compound's derivatives have been analyzed for their crystallographic properties, as demonstrated by Kumarasinghe, Hruby, and Nichol (2009). They reported the regiospecific synthesis and the unique crystallographic properties of a related compound, underlining the importance of structural determination in understanding its chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
  • In the realm of crystallography, Long, Theiss, Li, and Loftin (2009) explored the crystal structure of SC-560, a COX-1-selective inhibitor, which shares a similar structural motif with 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Their study provided insights into the molecular geometry and intermolecular interactions, crucial for understanding the compound's behavior in different states (Long, Theiss, Li, & Loftin, 2009).

Biological and Medicinal Applications

  • Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, investigating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study signifies the compound's potential in medicinal chemistry and drug development (Hassan, Hafez, & Osman, 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This would involve discussing potential applications of the compound, areas for further research, and its implications for science or industry.


properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-18-11(16)9(10(17-18)12(13,14)15)7-3-5-8(19-2)6-4-7/h3-6H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIOOZFPQRWYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.